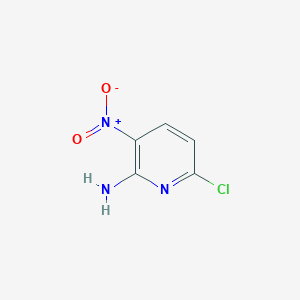

2-Amino-6-chloro-3-nitropyridine

描述

Significance within Pyridine (B92270) Chemistry and Heterocyclic Compound Research

The pyridine ring is a fundamental structural motif in a vast number of FDA-approved drugs and regulated agrochemicals. nih.gov It also plays a crucial role in the development of ligands for transition metals, catalysts, and various organic materials. nih.gov Within this context, 2-Amino-6-chloro-3-nitropyridine emerges as a particularly valuable derivative. The presence of three distinct functional groups—an amino group at position 2, a nitro group at position 3, and a chloro group at position 6—provides a platform for a multitude of selective chemical modifications.

The electron-withdrawing nature of the nitro group, combined with the chloro and amino substituents, activates the pyridine ring for various reactions. thieme-connect.com The chlorine atom at the C-6 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of other functional groups. This reactivity is a cornerstone of its utility, enabling the synthesis of diverse 6-substituted 2-amino-3-nitropyridine (B1266227) derivatives. This versatility makes it an essential intermediate for creating libraries of novel compounds for drug discovery and other applications. guidechem.com

Historical Context of its Synthetic Development and Initial Investigations

The primary and most well-documented method for synthesizing this compound involves a two-step process starting from 2,6-dichloropyridine (B45657). google.com The first step is the nitration of 2,6-dichloropyridine, typically using a mixture of concentrated sulfuric acid and nitric acid, to produce 2,6-dichloro-3-nitropyridine (B41883). google.com

The subsequent and key step is the selective ammonolysis of 2,6-dichloro-3-nitropyridine. google.comchemicalbook.comchemicalbook.com This nucleophilic aromatic substitution reaction selectively replaces one of the chlorine atoms with an amino group. The reaction is typically carried out using an aqueous or alcoholic solution of ammonia (B1221849). google.comprepchem.com The greater reactivity of the chlorine atom at the 2-position compared to the 6-position in 2,6-dichloro-3-nitropyridine leads to the preferential formation of this compound.

Early investigations into this compound were likely driven by the broader interest in the chemistry of substituted pyridines and their potential applications. Its utility as a precursor for other functionalized pyridines was quickly recognized, paving the way for its use in more complex synthetic endeavors. For instance, it can be used to synthesize 2-amino-6-methoxy-3-nitropyridine (B1334430) through methoxylation, a compound which is a precursor to 2,3-diamino-6-methoxypyridine (B1587572). google.com

Current Research Landscape and Emerging Trends in Pyridine Derivatives

The current research landscape continues to leverage this compound as a key synthetic intermediate. Its applications span from the synthesis of potential pharmaceutical agents to the development of novel materials. For example, it serves as a starting material for the synthesis of various heterocyclic systems, including imidazopyridine derivatives that have shown anti-inflammatory effects.

Emerging trends in pyridine chemistry focus on developing more efficient and sustainable synthetic methods, including direct C-H functionalization and photocatalytic methods. nih.gov While these methods are still developing, the reliability of building blocks like this compound ensures their continued relevance. The functional handles on this molecule allow for its incorporation into more complex structures, which can then be subjected to these newer synthetic transformations.

The demand for pyridine-based compounds in pharmaceuticals and agrochemicals remains strong, driving ongoing research into new derivatives. marketresearchfuture.comnih.gov The versatility of this compound allows it to be a key player in the synthesis of compounds for a range of biological targets. For example, substituted 2-aminopyridines are found in various kinase inhibitors, highlighting the importance of this structural motif in modern drug discovery. acs.org Furthermore, the functional groups on the pyridine ring can be modified to tune the electronic and steric properties of the resulting molecules, which is crucial for applications in materials science, such as the development of novel ligands for metal complexes with specific catalytic or photophysical properties. tcu.edu

Compound Properties

| Property | Value |

| Chemical Formula | C₅H₄ClN₃O₂ |

| Molar Mass | 173.56 g/mol |

| Appearance | Yellow powder |

| Melting Point | 195.0 to 199.0 °C |

| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide (B87167) and chloroform. |

| CAS Number | 27048-04-0 |

Data sourced from multiple references. fishersci.comchemicalbook.comtcichemicals.com

Synthetic Reaction Overview

| Starting Material | Reagents | Product | Reaction Type |

| 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2,6-Dichloro-3-nitropyridine | Electrophilic Nitration |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia (in Methanol (B129727) or Isopropanol) | This compound | Nucleophilic Aromatic Substitution (Ammonolysis) |

| This compound | Sodium Methoxide (B1231860) (in Methanol) | 2-Amino-6-methoxy-3-nitropyridine | Nucleophilic Aromatic Substitution |

Data sourced from multiple references. google.comprepchem.com

Structure

3D Structure

属性

IUPAC Name |

6-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERABQRUGJIMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181524 | |

| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27048-04-0 | |

| Record name | 2-Amino-6-chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27048-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-nitropyridin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Chloro 3 Nitropyridine

Established Synthetic Routes for 2-Amino-6-chloro-3-nitropyridine

The primary and most well-documented synthesis of this compound begins with 2,6-Dichloropyridine (B45657). This process involves two main steps: nitration followed by a selective ammonolysis.

Ammonolysis Reactions in Pyridine (B92270) Synthesis

A key step in the synthesis is the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883). This reaction selectively replaces one of the chlorine atoms with an amino group. The process is a nucleophilic aromatic substitution. The ammonolysis is typically performed using an aqueous ammonia (B1221849) solution in a solvent like methanol (B129727) at temperatures between 35°C and 45°C for several hours. google.com Another method involves bubbling ammonia gas through a solution of the starting material in isopropanol (B130326) at room temperature for an extended period. prepchem.com The reaction's success hinges on the differential reactivity of the two chlorine atoms, with the one at the 2-position being more susceptible to substitution by ammonia.

Regioselective Nitration in Pyridine Ring Functionalization

The precursor, 2,6-dichloro-3-nitropyridine, is prepared by the nitration of 2,6-dichloropyridine. google.com This electrophilic aromatic substitution is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. google.com Careful control of reaction conditions is crucial to ensure the desired regioselectivity, directing the nitro group to the 3-position, and to minimize the formation of unwanted byproducts. One documented procedure involves adding 2,6-Dichloropyridine to concentrated sulfuric acid, followed by the slow addition of concentrated nitric acid while keeping the temperature below 50°C. The mixture is then heated to 100°–105° C. for several hours. google.com

Halogenation and Subsequent Amination Strategies

While the primary route involves nitration followed by amination, other strategies involving halogenation and subsequent amination exist for related pyridine compounds. For instance, the synthesis of 2-amino-6-chloropyridine (B103851) can be achieved through the reduction of 2-hydrazino-6-chloropyridine, which is prepared from 2,6-dichloropyridine and hydrazine (B178648) hydrate. psu.edu However, direct amination of dichloropyridines at high temperatures and pressures is considered problematic. psu.edu The synthesis of other substituted aminopyridines can involve the reduction of a nitro group to an amino group after initial halogenation and other substitutions. guidechem.com

Advanced Strategies for Enhanced Regioselectivity and Yield Optimization

The regioselectivity of the ammonolysis of 2,6-dichloro-3-nitropyridine, favoring substitution at the C-2 position, is a critical aspect of the synthesis. While the nitro group activates both the ortho (C-2) and para (C-6) positions for nucleophilic attack, the inductive effect of the nitro group makes the C-2 position more electron-deficient and thus more prone to initial attack. stackexchange.com This inherent electronic preference contributes to the kinetic control of the reaction, leading to the desired product. stackexchange.com

Various reaction conditions have been explored to optimize the yield. These include different solvents such as methanol, ethanol, and isopropanol, and different forms of ammonia, including aqueous solutions and gaseous ammonia. prepchem.comechemi.com The reaction temperature and time are also critical parameters that are adjusted to maximize the yield and purity of this compound. For example, one method reports a 92% yield when the reaction is carried out with ammonia gas in anhydrous ethanol. echemi.com

Catalytic Approaches in this compound Synthesis

While the traditional synthesis of this compound from 2,6-dichloro-3-nitropyridine does not typically involve a catalyst for the ammonolysis step, catalytic methods are employed in related transformations. For instance, the reduction of the nitro group in derivatives of this compound to form diamino compounds is often carried out using catalysts like stannous chloride or palladium on carbon with a hydrogen source like hydrazine hydrate. guidechem.comguidechem.com There is also mention of a Pd-Fe/TiO2 catalyst being used for the catalytic hydrogenation of 2-chloro-3-nitropyridine (B167233) to prepare 2-chloro-3-aminopyridine. guidechem.com

Chemical Reactivity of Functional Groups on the Pyridine Scaffold

The functional groups on the this compound scaffold exhibit distinct reactivity, making it a valuable building block in organic synthesis.

Nucleophilic Substitution at the Chloro Group: The chlorine atom at the C-6 position is activated by the electron-withdrawing nitro group and is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a wide range of nucleophiles, leading to the synthesis of various 6-substituted 2-amino-3-nitropyridine (B1266227) derivatives. For example, it can react with sodium methoxide (B1231860) to yield 2-amino-6-methoxy-3-nitropyridine (B1334430). google.comchemicalbook.com

Reactions of the Amino Group: The amino group at the C-2 position can undergo various reactions typical of primary aromatic amines, such as acylation and diazotization, allowing for further functionalization of the pyridine ring.

Reduction of the Nitro Group: The nitro group at the C-3 position can be readily reduced to an amino group using various reducing agents, such as stannous chloride or catalytic hydrogenation. guidechem.com This transformation is a key step in the synthesis of various biologically active compounds, including 2,3-diaminopyridine (B105623) derivatives.

This combination of reactive sites allows for a stepwise and controlled functionalization of the pyridine ring, enabling the synthesis of complex molecules with diverse applications.

Interactive Data Tables

Table 1: Synthesis of this compound via Ammonolysis

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | Methanol | 40-45 | 4-6 | - | |

| 2,6-Dichloro-3-nitropyridine | Ammonia gas | Isopropanol | 20-30 then RT | 24 | - | prepchem.com |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | Methanol | Room Temp then heat | - | - | google.com |

| 2,6-Dichloro-3-nitropyridine | Ammonia in Isopropanol | Isopropanol | Room Temp | Overnight | 51 | echemi.com |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | Isopropyl Alcohol | 20-25 | 20-24 | 70-75 | echemi.com |

| 2,6-Dichloro-3-nitropyridine | Ammonia gas | Anhydrous Ethanol | 0 then RT | Overnight | 92 | echemi.com |

Transformations of the Amino Group (–NH₂)

The amino group in this compound is a key site for various chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. chemimpex.com One common reaction is its diazotization using sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt, which can then undergo subsequent reactions. For instance, hydrolysis of the diazonium salt can introduce a hydroxyl group at the 2-position. google.com

Furthermore, the amino group can be acylated. For example, it reacts with cyclopropane (B1198618) carbonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding N-acylated product. google.com This reaction is typically carried out in a chlorinated solvent at low temperatures. google.com

Reactions Involving the Chloro Substituent (–Cl), including Nucleophilic Aromatic Substitution

The chlorine atom at the C-6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic building block, enabling the displacement of the chloride ion by a variety of nucleophiles. The presence of the electron-withdrawing nitro group at the para-position (C-3) activates the C-6 position for nucleophilic attack.

A significant derivatization is the methoxylation of this compound. This reaction involves the nucleophilic substitution of the chlorine atom by a methoxide ion, typically from sodium methoxide in a polar solvent like methanol, to yield 2-amino-6-methoxy-3-nitropyridine. google.com This conversion is a crucial step in the synthesis of various biologically active compounds.

The following table summarizes typical reaction conditions for the methoxylation of this compound.

| Reactant | Nucleophile | Solvent | Temperature (°C) |

| This compound | Sodium Methoxide | Methanol | 30-40 |

Another example of nucleophilic substitution is the reaction with 4-fluorobenzylamine, where the 6-chloro group is replaced by a 4-fluorobenzylamino group. The reaction of this compound with substituted anilines in ethylene (B1197577) glycol also leads to the formation of 2-anilino-3-nitropyridine derivatives in excellent yields. guidechem.com

The synthesis of this compound itself highlights the differential reactivity of chlorine atoms on a nitrated pyridine ring. It is prepared from 2,6-dichloro-3-nitropyridine through ammonolysis, where ammonia selectively displaces the chlorine atom at the C-2 position, leaving the C-6 chlorine available for subsequent substitutions. This regioselectivity is likely kinetically controlled, as the inductive effect of the nitro group makes the C-2 position more electron-deficient and thus more prone to nucleophilic attack. stackexchange.com

Reduction and Derivatization of the Nitro Group (–NO₂)

The nitro group at the C-3 position of this compound can be readily reduced to an amino group, opening up further avenues for synthetic modifications. This reduction is a key step in the synthesis of various diamino pyridine derivatives.

Several methods are available for the reduction of the nitro group. A common approach is the use of stannous chloride (SnCl₂) in an acidic medium like concentrated hydrochloric acid. google.commdpi.com For instance, 2-amino-6-methoxy-3-nitropyridine can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) using stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C. google.com Similarly, the nitro group of 2-anilino-3-nitropyridine derivatives can be reduced using stannous chloride in refluxing methanol to yield 2-anilino-pyridin-3-amine intermediates. guidechem.com

Other reducing agents have also been employed. Metal-free reduction of aromatic nitro compounds can be achieved using tetrahydroxydiboron (B82485) as a reductant and 4,4'-bipyridine (B149096) as an organocatalyst, offering a rapid and highly chemoselective method. guidechem.comorganic-chemistry.org

The following table provides examples of reducing agents and conditions used for the reduction of the nitro group in derivatives of this compound.

| Starting Material | Reducing Agent | Solvent | Conditions | Product |

| 2-Amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate | Conc. HCl | 35–40 °C, 5–6 hrs | 2,3-Diamino-6-methoxypyridine |

| 2-Anilino-3-nitropyridine derivatives | Stannous chloride | Methanol | Reflux, 3 hrs | 2-Anilino-pyridin-3-amine derivatives |

| Nitroarenes | Tetrahydroxydiboron / 4,4'-bipyridine | Water | Room temperature, 5 min | Anilines |

Green Chemistry Principles Applied to this compound Synthesis

The growing emphasis on sustainable chemical processes has led to the exploration of greener synthetic routes for this compound and its derivatives. pipzine-chem.com Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. google.com

One area of focus is the development of more environmentally friendly reduction methods for the nitro group. As mentioned previously, the use of tetrahydroxydiboron in water as a metal-free reduction method represents a significant advancement in green chemistry. guidechem.comorganic-chemistry.org This approach avoids the use of heavy metals and harsh acids.

Another strategy involves the use of palladium-catalyzed coupling reactions. While this method still employs a metal catalyst, it can offer high efficiency and selectivity under milder conditions compared to traditional methods. pipzine-chem.com The synthesis of this compound can be achieved through a palladium-catalyzed coupling reaction between a chlorine- and nitro-containing pyridine derivative and an amino-containing reagent. pipzine-chem.com However, this method requires careful control of reaction parameters to achieve high yields. pipzine-chem.com

Furthermore, efforts are being made to develop alternative synthetic pathways that avoid problematic reagents and minimize waste. For instance, a novel preparation of 2-chloro-3-aminopyridine, a reduction product of 2-chloro-3-nitropyridine, starts from 2-pyridone, a more readily available and less hazardous starting material than some of the traditional precursors. google.com This route involves nitration, N-alkylation, directional chlorination, and subsequent reduction, offering a potentially safer and more efficient process. google.com

The pursuit of green and efficient synthesis methods for this compound is crucial for its application in the development of new pesticides and materials with special photoelectric properties, aligning with the increasing demand for sustainable technologies. pipzine-chem.com

Computational Chemistry and Quantum Mechanical Analysis of 2 Amino 6 Chloro 3 Nitropyridine

Ab initio and Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and geometry of molecules. These calculations provide a detailed understanding of the molecule's fundamental properties. For 2-Amino-6-chloro-3-nitropyridine, these methods have been employed to elucidate its three-dimensional structure and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to find the optimized molecular geometry. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the pyridine (B92270) ring itself is rigid, the amino and nitro groups can exhibit different orientations. Computational studies explore these rotational possibilities to identify the most stable conformer, which is crucial for understanding the molecule's interactions and reactivity. The planarity of the molecule and the intramolecular hydrogen bonding between the amino and nitro groups are significant factors influencing its conformational stability.

Table 1: Selected Optimized Geometrical Parameters of this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N(H2) | 1.35 | N(H2)-C2-C3 | 120.5 |

| C3-N(O2) | 1.45 | C2-C3-N(O2) | 118.9 |

| C6-Cl | 1.74 | C5-C6-Cl | 121.2 |

| N-H...O | - | - | H-N-C2-C3 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar molecules. Actual values would be derived from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro and chloro groups significantly influences the energies of the frontier orbitals. The HOMO is typically localized on the amino group and the pyridine ring, while the LUMO is often centered on the nitro group. This distribution suggests that the amino group is the primary site for electrophilic attack, and the nitro group is susceptible to nucleophilic attack.

Table 2: Calculated HOMO-LUMO Energies of this compound (Example Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: The data in this table is illustrative. Actual values are obtained from DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra, aiding in the interpretation of experimental data.

Infrared (IR) and Raman Spectra Simulations

Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), yield a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net

The simulated IR and Raman spectra can be compared with experimentally obtained spectra to confirm the molecular structure and assign specific vibrational bands to particular functional groups. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the N-O stretching of the nitro group, the C-Cl stretching, and various vibrations of the pyridine ring.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational technique used to provide a detailed assignment of vibrational modes. It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal mode of vibration. This analysis is essential for an unambiguous assignment of the vibrational spectrum, especially for complex molecules where vibrational modes can be highly coupled. For this compound, PED analysis would help to precisely identify the vibrations associated with the amino, chloro, and nitro substituents and their coupling with the pyridine ring vibrations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structure validation. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are often referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show signals for the protons on the pyridine ring and the amino group. The ¹³C NMR spectrum would display signals for each of the carbon atoms in the pyridine ring. The chemical shifts are influenced by the electronic environment of each nucleus, which is affected by the electron-donating and electron-withdrawing substituents. Comparing the calculated chemical shifts with experimental values provides a robust method for confirming the molecular structure. researchgate.netnih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Example Data)

| Atom | Calculated Chemical Shift (ppm) |

| C2 | 155.2 |

| C3 | 125.8 |

| C4 | 138.1 |

| C5 | 110.5 |

| C6 | 148.9 |

| H4 | 8.2 |

| H5 | 6.8 |

| NH₂ | 7.5 |

Note: The data in this table is illustrative and referenced against TMS. Actual values depend on the computational method and solvent effects.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential, which are critical in determining its chemical behavior.

The presence of an amino group (-NH2), a chloro group (-Cl), and a nitro group (-NO2) on the pyridine ring creates a unique electronic landscape. pipzine-chem.com The nitro group, being a strong electron-withdrawing group, significantly deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the ortho and para positions. Conversely, the amino group is an electron-donating group.

In the MEP map of similar molecules like 2-amino-5-chloro-3-nitropyridine, the negative potential is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack. The positive potential is located around the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack. This charge distribution is instrumental in guiding the molecule's interactions and reactivity.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Condensed Phases

The binding affinity of this compound for other molecules can be attributed to these hydrogen bonding interactions. chemicalbook.comchemicalbook.com Studies on related compounds, such as 2-amino-3-nitropyridine (B1266227), have shown the presence of intramolecular hydrogen bonds between the amino and nitro groups, which can influence the molecule's conformation and reactivity. The formation of these intermolecular and intramolecular hydrogen bonds governs the compound's physical properties, such as its melting point and solubility. pipzine-chem.com The compound is slightly soluble in water and soluble in solvents like dimethyl sulfoxide (B87167) and chloroform. chemicalbook.comechemi.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. The NLO properties of a molecule are related to its molecular structure, specifically the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

Computational studies on similar pyridine derivatives, such as 2-amino-5-chloro-3-nitropyridine, have been performed to predict their NLO properties. researchgate.net These studies involve the calculation of parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of β indicates significant NLO activity. The intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the pyridine ring is a key factor for the NLO response in these molecules. researchgate.net The unique arrangement of functional groups in this compound suggests it may also possess interesting NLO properties, making it a candidate for further investigation in materials science. pipzine-chem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in the provided results, the principles of QSAR can be applied to understand its potential biological applications.

The compound has been identified as a cytotoxic drug with antiviral potency, showing activity against HIV-1 and influenza type 2. chemicalbook.comchemicalbook.com This biological activity is attributed to its ability to bind to the viral envelope and inhibit the fusion of the viral membrane with host cells. chemicalbook.comchemicalbook.com

A QSAR study on a series of related compounds could identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are crucial for its antiviral activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent antiviral agents. For instance, QSAR models have been developed for other classes of compounds targeting breast cancer, demonstrating the utility of this approach in drug discovery.

Advanced Spectroscopic Characterization Techniques for 2 Amino 6 Chloro 3 Nitropyridine

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Amino-6-chloro-3-nitropyridine, the FT-IR spectrum provides clear evidence for its key structural features: the amino (-NH₂), nitro (-NO₂), and chloro (-Cl) groups, as well as the pyridine (B92270) ring itself.

The vibrational assignments are based on the characteristic absorption frequencies for specific bonds. The amino group typically shows distinct symmetric and asymmetric stretching vibrations. The nitro group also has characteristic symmetric and asymmetric stretching modes. The pyridine ring exhibits a series of complex vibrations, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. The C-Cl stretching vibration is also identifiable.

While specific experimental spectra for this compound are not widely published, data from analogous compounds like 2-amino-6-chloropyridine (B103851) and other nitropyridines allow for a reliable prediction of the expected vibrational frequencies. core.ac.uknih.goviiste.org Theoretical calculations using methods like Density Functional Theory (DFT) on similar molecules further support these assignments. core.ac.uknih.gov

Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450-3350 | Asymmetric/Symmetric N-H Stretch | Amino (-NH₂) |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~1640 | N-H Scissoring (Bending) | Amino (-NH₂) |

| ~1600 | C=C Ring Stretch | Aromatic (Pyridine Ring) |

| ~1520 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1350 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~750-650 | C-Cl Stretch | Chloro (-Cl) |

This table is based on characteristic frequencies of functional groups and data from analogous compounds.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FT-IR, providing a "molecular fingerprint" by detecting inelastic scattering of monochromatic light. While some vibrations may be weak or absent in FT-IR, they can be strong in Raman spectra, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy is especially useful for observing the vibrations of the pyridine ring and the symmetric stretch of the nitro group. The aromatic C=C stretching vibrations typically produce a strong signal around 1600 cm⁻¹. The C-Cl bond also gives rise to a characteristic Raman signal. As with FT-IR, detailed experimental assignments for this specific molecule can be inferred from studies on closely related compounds such as 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine. core.ac.ukiiste.org

Expected Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450-3350 | Asymmetric/Symmetric N-H Stretch | Amino (-NH₂) |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~1600 | C=C Ring Stretch | Aromatic (Pyridine Ring) |

| ~1350 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~750-650 | C-Cl Stretch | Chloro (-Cl) |

This table is based on characteristic frequencies of functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino protons and the two aromatic protons on the pyridine ring.

Amino Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

Aromatic Protons (H-4 and H-5): The pyridine ring has two remaining protons at positions 4 and 5. These will appear as two distinct doublets due to coupling with each other. The electron-withdrawing nitro group at position 3 and the chloro group at position 6 will significantly influence their chemical shifts, pushing them downfield. The proton at position 5 (adjacent to the chlorine) and the proton at position 4 (between the nitro and amino-para groups) will have characteristic chemical shifts that can be predicted based on substituent effects in pyridine systems.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the unique electronic environments of the pyridine ring.

The chemical shifts of the carbon atoms are heavily influenced by the attached substituents. The carbon atoms bearing the electron-withdrawing chloro (C-6) and nitro (C-3) groups are expected to be shifted significantly. The carbon attached to the amino group (C-2) will also show a characteristic shift. The remaining carbons (C-4 and C-5) will resonate at positions determined by the combined electronic effects of all substituents.

Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | Variable | Broad Singlet | -NH₂ protons |

| ¹H | 8.0 - 8.5 | Doublet | Aromatic H-4 or H-5 |

| ¹H | 7.0 - 7.5 | Doublet | Aromatic H-4 or H-5 |

| ¹³C | 150 - 160 | Singlet | C2 (bearing -NH₂) |

| ¹³C | 140 - 150 | Singlet | C6 (bearing -Cl) |

| ¹³C | 130 - 140 | Singlet | C3 (bearing -NO₂) |

| ¹³C | 120 - 130 | Singlet | C4 |

| ¹³C | 110 - 120 | Singlet | C5 |

This table represents predicted values based on general principles and data from similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. The molecular weight of this compound is 173.56 g/mol . chemicalbook.com

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 175 with about one-third the intensity of the M⁺ peak would be a definitive indicator of the presence of a single chlorine atom.

The fragmentation of this compound under electron impact would likely proceed through several predictable pathways based on the functional groups present:

Loss of NO₂: A fragment resulting from the loss of the nitro group (mass 46) is highly probable, leading to a peak at m/z 127.

Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 138.

Loss of HCN: A common fragmentation pathway for pyridine rings is the elimination of hydrogen cyanide (mass 27).

Expected Key Mass Spectrometry Fragments

| m/z | Identity | Notes |

|---|---|---|

| 173 | [M]⁺ | Molecular ion containing ³⁵Cl |

| 175 | [M+2]⁺ | Isotopic peak for ³⁷Cl |

| 127 | [M - NO₂]⁺ | Loss of the nitro group |

| 138 | [M - Cl]⁺ | Loss of the chlorine atom |

This table represents predicted fragmentation based on the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thereby determine the exact positions of each atom in the crystal lattice.

For a molecule like this compound, which is achiral, the primary information gained from X-ray crystallography would be:

Confirmation of Molecular Structure: Unambiguous confirmation of the connectivity and planarity of the pyridine ring and its substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, N-O) and angles, providing insight into the electronic effects of the substituents.

Crystal Packing and Intermolecular Interactions: Revelation of how the molecules are arranged in the crystal lattice. This would include details on potential hydrogen bonding between the amino group of one molecule and the nitro group or pyridine nitrogen of a neighboring molecule, as well as other non-covalent interactions.

Although a specific crystal structure for this compound was not found in the searched literature, studies on similarly substituted pyridines show that such analyses provide crucial data on molecular conformation and supramolecular assembly.

Design and Synthesis of Derivatives of 2 Amino 6 Chloro 3 Nitropyridine for Bioactive Molecules

Strategic Functionalization at Specific Pyridine (B92270) Ring Positions

The chemical architecture of 2-amino-6-chloro-3-nitropyridine offers multiple avenues for synthetic modification. The positions of the amino (C2), nitro (C3), and chloro (C6) groups are not arbitrary; their electronic interplay dictates the reactivity of the pyridine ring and allows for selective functionalization.

The electron-withdrawing nature of the nitro group at the C3 position significantly influences the molecule's reactivity. It activates the chlorine atom at the C6 position, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents at this position. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) readily displaces the chlorine to yield 2-amino-6-methoxy-3-nitropyridine (B1334430). chemicalbook.comgoogle.com This methoxylation is a key step in the synthesis of more complex pharmaceutical intermediates. google.com

The nitro group at C3 is also a key functional group for transformation. It can be readily reduced under various conditions to an amino group, forming a diaminopyridine derivative. google.comorgsyn.org This reduction is a critical step in the synthesis of many biologically active compounds, as the resulting amino group can be further functionalized through acylation, alkylation, or other amine-based chemistries. nih.gov

The amino group at the C2 position can also participate in various chemical reactions, including substitution reactions. While the C6 chloro and C3 nitro groups are often the primary sites of initial modification, the C2 amino group provides a further point for diversification in multi-step synthetic sequences.

The functionalization is not limited to simple substitutions. Advanced cross-coupling reactions, such as the Suzuki coupling, have been employed on related nitropyridine systems to introduce aryl groups, demonstrating the potential for creating complex carbon-carbon bonds. nih.gov The strategic and sequential manipulation of these three functional groups is a powerful tool for generating molecular diversity from a single, readily available starting material.

Development of Scaffold-Based Libraries for High-Throughput Screening in Drug Discovery

The concept of a "privileged scaffold" is central to modern drug discovery, where a core molecular structure is systematically decorated with a variety of functional groups to create a library of related compounds. This compound serves as an excellent starting scaffold for such libraries due to its multiple points for diversification. These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological activities.

A scaffold-hopping strategy, which involves replacing a known active core with a different but structurally related one, has proven effective. For example, researchers have successfully replaced a 2-aminoimidazole core with a 2-aminopyrimidine (B69317) (2-AP) scaffold to generate new inhibitors of MRSA biofilms. nih.gov This highlights the utility of amino-heterocyclic systems, like this compound, in library design. By applying similar principles, a library of derivatives can be synthesized by varying the substituents at the C2, C3, and C6 positions.

The development of these libraries can be accelerated through solid-phase synthesis. In this technique, the initial scaffold is attached to a solid support, allowing for sequential reactions and easy purification of the intermediates. For instance, 2-chloro-5-bromopyridine has been immobilized on a polystyrene support to create a scaffold for the efficient and selective synthesis of a pyridine-based library. researchgate.net This approach could be adapted for this compound to rapidly generate a large number of derivatives for HTS.

The combination of solution-phase and solid-phase synthesis methods can be particularly powerful. nih.gov Solution-phase chemistry can be used to create key intermediates which are then further diversified on a solid support. This dual approach allows for greater flexibility and the introduction of a wider range of functional groups, ultimately leading to more comprehensive and diverse compound libraries for screening.

Synthetic Routes to Pharmaceutical Intermediates and Lead Compounds

This compound is a valuable building block in the synthesis of a variety of pharmaceutical intermediates and lead compounds. chemicalbook.com Its derivatives have shown potential as anti-inflammatory, anticancer, and antiviral agents. chemicalbook.com

A prominent synthetic application is its role as a precursor to 2,3-diamino-6-methoxypyridine (B1587572). This transformation involves a two-step process:

Methoxylation: The chlorine atom at the C6 position is displaced by a methoxy (B1213986) group through a nucleophilic substitution reaction with sodium methoxide in methanol. This yields 2-amino-6-methoxy-3-nitropyridine. google.com

Reduction: The nitro group of 2-amino-6-methoxy-3-nitropyridine is then reduced to an amino group, yielding the final product, 2,3-diamino-6-methoxypyridine. google.com

This diamino intermediate is a key component in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Furthermore, derivatives of this compound have been investigated as potent enzyme inhibitors. For example, it has been used in the synthesis of Glycogen Synthase Kinase 3 (GSK3) inhibitors. nih.gov In one synthetic route, a derivative of this compound was reacted to form a more complex molecule that exhibited an IC50 of 8 nM against GSK3. nih.gov

The table below outlines a synthetic route to a key pharmaceutical intermediate starting from this compound.

| Step | Reactant(s) | Reagent(s) | Product | Application of Product |

| 1 | This compound | Sodium methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | Intermediate |

| 2 | 2-Amino-6-methoxy-3-nitropyridine | Reducing agent (e.g., metallic reduction) | 2,3-Diamino-6-methoxypyridine | Pharmaceutical Intermediate |

Synthetic Routes to Agrochemical Intermediates

In addition to its pharmaceutical applications, this compound is an important intermediate in the synthesis of agrochemicals. chemicalbook.com The pyridine ring is a common feature in many pesticides and herbicides, and the specific substitution pattern of this compound makes it a versatile starting material for creating new active ingredients.

The synthetic strategies employed in agrochemical research often parallel those in pharmaceutical development, focusing on the modification of the chloro, amino, and nitro groups to optimize biological activity against specific pests or weeds. The displacement of the C6 chlorine atom and the reduction of the C3 nitro group are common steps in creating more complex agrochemical candidates.

While specific, publicly available synthetic routes for commercial agrochemicals starting directly from this compound are often proprietary, the chemistry of related compounds provides insight into its potential applications. For example, 6-chloro-2-cyano-3-nitropyridine, which shares the chloro-nitropyridine core, is known to be an intermediate in the synthesis of various pesticides and herbicides. The functional groups on this compound allow for the construction of a wide range of molecular architectures suitable for agrochemical applications.

The general synthetic utility is highlighted by the reaction of 2,6-dichloro-3-nitropyridine (B41883) (a precursor to this compound) with ammonia (B1221849) to form the amino-substituted product, a common strategy in building more complex molecules for various applications, including agrochemicals. google.comchemicalbook.comprepchem.com

Exploration of Biological Activities and Pharmacological Relevance of 2 Amino 6 Chloro 3 Nitropyridine Derivatives

Antiviral Efficacy Studies of Derivatives

Derivatives of 2-Amino-6-chloro-3-nitropyridine have been a subject of interest in the development of new antiviral drugs. nbinno.com The parent compound itself has demonstrated notable antiviral potency in various activity tests, setting a precedent for its derivatives. biosynth.com

Investigation of HIV-1 Replication Inhibition

The quest for novel anti-HIV agents has led researchers to explore various heterocyclic compounds. Derivatives of this compound have shown promise in this area. In vitro studies have confirmed that this compound can inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1). biosynth.com

Further research into related pyridine (B92270) structures has expanded on these findings. A class of pyridine oxide derivatives was identified that effectively inhibits HIV-1 replication in cell cultures, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Similarly, studies on 2-amino-3-cyanopyridine (B104079) and 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have identified compounds that act as dual inhibitors of HIV-1 reverse transcriptase (RT), including its associated ribonuclease H (RNase H) function. mdpi.comresearchgate.netnih.gov These findings underscore the potential of the pyridine core, central to this compound, in designing new HIV-1 inhibitors. One promising nicotinic acid derivative, designated as compound 21, was found to inhibit HIV-1 replication with a selectivity index greater than 10. nih.gov

Evaluation of Activity against Influenza Viruses

Beyond retroviruses, the antiviral spectrum of this chemical family extends to other significant pathogens. Research has shown that this compound is effective against influenza type 2 viruses. biosynth.com This activity highlights the potential for developing broad-spectrum antiviral agents from this scaffold. While specific studies on derivatives are focused, the general class of nitrogenous heterocyclic compounds, including pyrazine derivatives, has been investigated for anti-influenza properties. nih.gov The mechanisms for these related compounds often involve targeting viral components like the neuraminidase enzyme or the M2 proton channel, which are crucial for viral replication and release. nih.govmdpi.com

Elucidation of Mechanisms for Viral Entry and Replication Inhibition

Understanding the mechanism of action is critical for drug development. For this compound, a specific mechanism of viral inhibition has been proposed. Evidence suggests the compound can bind to the viral envelope, a process that interferes with the subsequent fusion of the viral membrane with host cells. biosynth.com This action effectively blocks viral entry and prevents the release of viral genetic material into the cytoplasm, thereby halting the infection at a very early stage. biosynth.com

For related pyridine derivatives that show anti-HIV-1 activity, a primary mechanism is the inhibition of the viral enzyme reverse transcriptase. nih.govmdpi.comnih.gov These compounds, often classified as NNRTIs, bind to an allosteric site on the enzyme, disrupting its catalytic activity and preventing the conversion of viral RNA into DNA, a critical step in the retroviral replication cycle. nih.govmdpi.com Some derivatives have also been shown to inhibit the HIV-1 capsid (CA) protein, which is essential for the assembly of a functional virus. mdpi.com

Antimicrobial Properties and Associated Mechanisms of Action

The pharmacological utility of this compound derivatives extends to antimicrobial applications, where they have been investigated for activity against pathogenic bacteria. nbinno.comresearchgate.net

Antibacterial Activity against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

The 2-amino-3-cyanopyridine scaffold, which can be synthesized from this compound, is known to be a source of compounds with antibacterial properties. researchgate.net A study investigating new 2-amino-4-aryl-3-cyanopyridines tested their efficacy against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. researchgate.net While most of the synthesized compounds showed limited effect, one derivative demonstrated a substantial antimicrobial effect, indicating that specific structural modifications are key to potency. researchgate.net

Research into other, more complex pyridine-fused heterocyclic systems has provided further evidence of antibacterial potential. For instance, novel pyridothienopyrimidine derivatives have shown significant activity, particularly against Gram-negative strains like E. coli. nih.gov Certain compounds from this class also exhibited potent dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov Similarly, various 1,8-naphthyridine derivatives, which feature a fused pyridine ring system, have demonstrated good bactericidal action toward E. coli and weaker to moderate action against Staphylococcus aureus. mdpi.com Another study on novel fluoroquinolones incorporating a pyrazolopyridine moiety found that the resulting compounds exhibited potent growth-inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). mdpi.com

| Compound Class | Target Organism(s) | Observed Activity / Mechanism | Reference |

|---|---|---|---|

| This compound | HIV-1, Influenza Type 2 | Inhibits viral replication; Binds to viral envelope to inhibit cell fusion. | biosynth.com |

| Pyridine Oxide Derivatives | HIV-1 | Inhibit replication; Act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). | nih.gov |

| 2-Amino-3-cyanopyridine Derivatives | E. coli, B. subtilis | Demonstrated antibacterial effect in some derivatives. | researchgate.net |

| Pyridothienopyrimidine Derivatives | E. coli, S. aureus | Significant antibacterial activity; Inhibit DNA gyrase and topoisomerase IV. | nih.gov |

| Fluoroquinolone-Pyrazolopyridine Hybrids | MRSA, MRSE | Potent growth inhibitory potency. | mdpi.com |

Antiprotozoal Effects and Targets

Based on a review of the available scientific literature, there is currently a lack of specific research data concerning the antiprotozoal activities and potential molecular targets of derivatives of this compound. While other heterocyclic compounds have been explored for such purposes, this specific class of molecules appears to be an uninvestigated area in the context of antiprotozoal drug discovery.

Anti-inflammatory Research and Mechanism Elucidation

Research into derivatives of this compound has revealed significant potential in the development of novel anti-inflammatory agents. Studies have focused on synthesizing new compounds and evaluating their ability to modulate key inflammatory pathways. A notable series of imidazopyridine derivatives, synthesized from this compound, has demonstrated considerable anti-inflammatory activity. nih.gov These compounds were screened for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

The investigation showed that these imidazopyridine derivatives could inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov Specifically, several compounds in the series exhibited IC₅₀ values under 10 μM for the inhibition of both TNF-α and IL-6 release. One of the most potent compounds, designated X13, displayed IC₅₀ values of 1.99 μM against TNF-α and 1.21 μM against IL-6. nih.gov This demonstrates a strong inhibitory effect on key mediators of acute inflammation. Further in vivo studies with a related compound, X12, showed significant protection against LPS-induced septic death in mouse models, reinforcing the therapeutic potential of this class of derivatives in treating acute inflammatory diseases. nih.gov

Another avenue of research has explored 3H-imidazo[4,5-b]pyridine derivatives, which are known to elicit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain diaryl substituted 3H-imidazo[4,5-b]pyridines have shown potent and selective inhibition of COX-2, an enzyme directly involved in inflammation and pain. nih.gov This mechanism is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). The ability of these derivatives to selectively target COX-2 is a desirable trait for developing anti-inflammatory agents with potentially fewer side effects. nih.gov

Table 1: Inhibition of Pro-inflammatory Cytokines by Imidazopyridine Derivatives

| Compound | TNF-α IC₅₀ (μM) | IL-6 IC₅₀ (μM) |

|---|---|---|

| X10 | < 10 | < 10 |

| X12 | < 10 | < 10 |

| X13 | 1.99 | 1.21 |

| X14 | < 10 | < 10 |

| X15 | < 10 | < 10 |

Data sourced from a study on imidazopyridine derivatives in LPS-stimulated macrophages. nih.gov

Enzyme Inhibition Studies (e.g., GSK3, MPS1, p70S6Kβ, MALT1, protoporphyrinogen oxidase)

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential as targeted therapeutic agents. The core structure serves as a versatile scaffold for designing molecules that can interact with the active sites of specific kinases and other enzymes.

One study detailed the design of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as a potential irreversible inhibitor for monopolar spindle 1 (MPS1) kinase, a therapeutic target in oncology. mdpi.com This compound's inhibitory potency was also evaluated for other selected kinases that have a rare cysteine in the hinge region, including p70S6Kβ (S6K2). mdpi.com

In the field of agrochemicals, nitropyridine derivatives have been assessed for their ability to inhibit protoporphyrinogen oxidase. mdpi.com This enzyme is a key target for the development of new herbicides. The tested nitropyridine derivatives demonstrated moderate activity, with IC₅₀ values in the range of 3.11–4.18 μM. mdpi.com

Furthermore, diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of both COX-1 and COX-2 enzymes. nih.gov One of the most active compounds in this series, featuring a 4-chloro substitution on the N-phenyl ring and a 3-CF₃ group on the 2-phenyl ring, was found to be a potent COX-2 inhibitor with an IC₅₀ value of 9.2 μmol/L. nih.gov

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For the imidazopyridine derivatives with anti-inflammatory properties, SAR analysis revealed that an electron-donating substitution and low molecular polarizability on the imidazopyridine skeleton are favorable for activity. nih.gov Within this series, compounds featuring an n-propyl group at the R₃ position and a 1-methylpiperazine moiety at the R₄ position were generally the most active. The nature of the heterocycle at the R₅ position of the imidazopyridine structure also had a significant impact on the compound's anti-inflammatory activity. nih.gov

In the case of 3H-imidazo[4,5-b]pyridine derivatives as COX inhibitors, SAR analysis indicated that structural variations in both of the aryl rings attached to the core structure influenced both the potency and the selectivity against COX-1 and COX-2. nih.gov This tunability is particularly valuable for developing selective COX-2 inhibitors. For example, the compound designated 3f, with a 4-chloro substitution in one phenyl ring and a 3-trifluoromethyl substitution in the other, emerged as the most active and selective COX-2 inhibitor in its series. nih.gov

Molecular Docking Studies for Receptor Binding Affinity and Ligand-Protein Interactions

Molecular docking studies provide critical insights into how these derivatives interact with their biological targets at a molecular level. These computational techniques are used to predict the binding orientation, affinity, and specific interactions between a ligand and the active site of a protein. researchgate.net

For the 3H-imidazo[4,5-b]pyridine derivative (3f) that showed potent COX-2 inhibition, docking studies were performed to understand its binding mode within the enzyme's active site (PDB ID: 3LN1). nih.gov The results supported the in vitro potency observed for the compound and revealed the specific amino acid residues involved in the interaction. The docking analysis suggested that the binding of this derivative parallels that of celecoxib, a known COX-2 inhibitor, which may explain its inhibitory potency. nih.gov

In a related study, the related compound 2-amino-5-chloro-3-nitropyridine was docked into the active site of the protein 5FCT, which is a dihydrofolate synthase inhibitor. researchgate.net This analysis was performed to predict the compound's preferred binding orientation and to determine its binding energy, which was found to be -5.9 kcal/mol. researchgate.net Such studies are instrumental in the rational design of new compounds with enhanced biological activity. researchgate.net

Cytotoxicity Profiles and Selectivity in Various Cellular Models

The parent compound, this compound, is recognized as a cytotoxic drug. chemicalbook.comchemicalbook.com Building on this, various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. A comprehensive investigation of a series of 2-amino-4,6-diphenylnicotinonitriles, which can be considered derivatives, assessed their cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov

The results, summarized in the table below, show that several of these compounds exhibit potent cytotoxic activity. nih.gov Compound 3, in particular, demonstrated exceptional cytotoxicity, with IC₅₀ values of 1.81 ± 0.1 μM against MDA-MB-231 cells and 2.85 ± 0.1 μM against MCF-7 cells. nih.gov This potency surpassed that of the control compound, Doxorubicin, in the same study. nih.gov Other compounds in the series also showed potent to moderate activity against the tested cell lines. nih.gov These findings underscore the potential for developing derivatives of this scaffold as effective anticancer agents. nih.gov

Table 2: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives Against Breast Cancer Cell Lines

| Compound | IC₅₀ MDA-MB-231 (μM) | IC₅₀ MCF-7 (μM) |

|---|---|---|

| 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |

| 3 | 1.81 ± 0.1 | 2.85 ± 0.1 |

| 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |

| 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |

| 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |

| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |

Data from a study evaluating the cytotoxicity of synthesized 2-amino-4,6-diphenylnicotinonitriles. nih.gov

Applications in Agrochemical Science and Sustainable Agriculture

Herbicidal Compound Development from 2-Amino-6-chloro-3-nitropyridine Derivatives

This compound is a recognized precursor in the development of new herbicidal agents. researchgate.netnih.gov The strategic chemical modifications of this compound are central to synthesizing more complex molecules with phytotoxic properties. For instance, its direct precursor, 2,6-dichloro-3-nitropyridine (B41883), has been noted for its own herbicidal properties. google.com

The synthesis pathway often involves the selective substitution of the chlorine atom or the transformation of the nitro and amino groups to create derivatives with desired herbicidal effects. A common synthetic route involves the methoxylation of this compound to produce 2-amino-6-methoxy-3-nitropyridine (B1334430). google.comchemicalbook.com This subsequent compound can then be further modified. The reduction of the nitro group to an amino group yields 2,3-diamino-6-methoxypyridine (B1587572), a compound that serves as a building block for other complex heterocyclic structures, including those with potential herbicidal activity. google.com

Research into pyridine-based herbicides has shown that specific structural features are crucial for activity. For example, studies on other pyridine (B92270) derivatives, such as 2-picolinic acids, have led to the development of potent auxin-mimic herbicides. mdpi.com While not directly synthesized from this compound, the findings from these related compounds underscore the importance of the pyridine core in designing new herbicides. The development of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has also yielded compounds with significant herbicidal activity, particularly against monocotyledonous weeds like bentgrass (Agrostis stolonifera). mdpi.com

The following table presents herbicidal activity data for representative pyridine-based compounds, illustrating the efficacy of this class of molecules.

| Compound | Target Weed | Activity Metric | Efficacy | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine 2o | Bentgrass (Agrostis stolonifera) | Inhibition Rate at 1 mM | Good activity (Rank 4-5) | mdpi.com |

| Compound S202 (a 4-amino-picolinic acid derivative) | Arabidopsis thaliana (root growth) | Inhibition at 0.5 µmol/L | 78.4% | mdpi.com |

| Various 4-amino-picolinic acid derivatives (28 compounds) | Brassica napus (root growth) | Inhibition at 250 µM | >80% | mdpi.com |

| Various 4-amino-picolinic acid derivatives (10 compounds) | Amaranthus retroflexus L | Post-emergence Inhibition | 100% | mdpi.com |

Pesticidal Agent Synthesis and Efficacy Evaluations

In addition to herbicides, this compound is an indispensable raw material in the synthesis of pesticidal agents aimed at controlling insect and bacterial infestations to improve crop yield and quality. nih.gov The pyridine ring is a core component of many successful insecticides, including the widely used neonicotinoids, which target the nicotinic acetylcholine (B1216132) receptors in insects. nih.gov

The development of novel insecticides often involves creating analogues of existing structures to enhance efficacy and address resistance. Research on various functionalized pyridine derivatives has demonstrated significant insecticidal potential. For example, studies on novel thienylpyridines and related heterocyclic compounds have yielded derivatives with notable toxicity toward aphids. nih.gov

While specific commercial pesticides directly synthesized from this compound are not detailed in the reviewed literature, the efficacy of related pyridine derivatives highlights the potential of compounds derived from this scaffold. The following table showcases the insecticidal efficacy of several synthesized pyridine derivatives against common agricultural pests, demonstrating the potent bioactivity achievable with this chemical class.

| Compound Class/Name | Target Pest | Efficacy Metric (LC₅₀) | Reference |

|---|---|---|---|

| 2-Chloro-3-cyano-4,6-dimethylpyridine (2) | Cowpea Aphid (Aphis craccivora) Nymphs | 0.103 ppm | nih.gov |

| Pyridine derivative (1f) | Cowpea Aphid (Aphis craccivora) Nymphs | 0.080 mg/L | researchgate.net |

| Pyridine derivative (1d) | Cowpea Aphid (Aphis craccivora) Nymphs | 0.098 mg/L | researchgate.net |

| Pyridine derivative (1f) | Cowpea Aphid (Aphis craccivora) Adults | 0.498 mg/L | researchgate.net |

| Compound 6 (a dihydropyridine (B1217469) derivative) | Oleander Aphid (Aphis nerii) Adults | 1.04 ppm | researchgate.net |

| Compound 3 (a dihydropyridine derivative) | Oleander Aphid (Aphis nerii) Nymphs | 0.02 ppm | researchgate.net |

Role in Enhancing Crop Protection Formulations

The utility of this compound extends to its role as a foundational element in creating active ingredients that are essential to effective crop protection formulations. researchgate.net While the compound itself is not typically a formulation additive, its chemical structure is integral to the synthesis of the active ingredients that are the primary components of these formulations. The inherent stability and reactivity of the pyridine ring system contribute to the development of robust and efficacious final products. researchgate.netconfex.com

The development of modern agrochemicals focuses on creating active ingredients with high efficacy, low mammalian toxicity, and favorable environmental profiles. nih.gov The pyridine scaffold, accessible through intermediates like this compound, is a key structural motif in many such advanced agrochemicals. semanticscholar.org The substitution patterns on the pyridine ring, which can be manipulated starting from this compound, are critical in determining the mode of action, spectrum of activity, and selectivity of the final pesticide or herbicide. nih.govsemanticscholar.org Therefore, the primary role of this compound in enhancing crop protection formulations is as a crucial building block that enables the synthesis of highly effective and often targeted active ingredients that form the basis of these agricultural products. researchgate.netnih.gov

Advanced Applications in Organic and Fine Chemical Synthesis

Role as a Versatile Intermediate in Complex Multi-step Organic Synthesis

2-Amino-6-chloro-3-nitropyridine is a pivotal building block in the field of organic synthesis, valued for its capacity to undergo a variety of chemical transformations. researchgate.net The presence of three distinct functional groups—an amino group, a nitro group, and a chlorine atom—allows for selective reactions at different positions on the pyridine (B92270) ring, facilitating the construction of complex molecular architectures. researchgate.net This makes it an important raw material and intermediate for pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgiarjset.comnih.govnih.gov

The reactivity of the compound allows for the introduction of diverse functional groups. researchgate.net The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, the nitro group at the 3-position can be reduced to an amino group, and the amino group at the 2-position can be modified or can influence the reactivity of the heterocyclic ring. thermofisher.com

A significant application is in the synthesis of substituted diaminopyridines. For instance, it serves as a key precursor in the production of 2,3-diamino-6-methoxypyridine (B1587572). mdpi.com This multi-step synthesis involves the methoxylation of this compound to form 2-amino-6-methoxy-3-nitropyridine (B1334430), followed by the reduction of the nitro group. mdpi.com This pathway highlights the differential reactivity of the chloro and nitro groups, which can be addressed sequentially to build the desired molecule.

The compound is also instrumental in creating various heterocyclic systems. It is a starting material for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives, which are investigated for their potential biological activities. mdpi.com Furthermore, its role extends to the agrochemical industry as a key intermediate in the synthesis of herbicides and pesticides, contributing to crop protection. researchgate.net

Below is a table summarizing some of the key synthetic transformations involving this compound.

| Starting Material | Reagents and Conditions | Product | Application Area | Reference(s) |

| This compound | Sodium Methoxide (B1231860) (NaOCH₃) in Methanol (B129727) | 2-Amino-6-methoxy-3-nitropyridine | Pharmaceutical Intermediate | mdpi.com |

| This compound | Benzyl amine | 2-amino-3-nitro-6-benzylamino-pyridine | Dyestuff Intermediate | prepchem.com |

| This compound | m-trifluoromethyl-benzyl amine, Potash, n-propanol | 2-amino-3-nitro-6-(m-trifluoromethylbenzylamino)-pyridine | Dyestuff Intermediate | prepchem.com |

| This compound | Stannous chloride dihydrate (SnCl₂·2H₂O), HCl (for subsequent reduction of the methoxy-analogue) | 2,3-Diamino-6-methoxypyridine (via 2-amino-6-methoxy-3-nitropyridine) | Pharmaceutical Intermediate | mdpi.com |

Precursor for Dyestuffs and Pigments

The chromophoric and auxochromic groups present in the derivatives of this compound make it a valuable precursor in the synthesis of dyes and pigments. rsc.orgnih.govnih.gov The molecule can be chemically modified to create compounds with specific light-absorbing properties, leading to a range of colors.

Its utility in this field is exemplified by its use in the preparation of monoazo dyes. prepchem.com In a typical process, the reactive chlorine atom at the 6-position is substituted by reacting it with various primary or secondary amines. prepchem.com This reaction, often carried out in a solvent like n-propanol with an acid acceptor such as potassium carbonate, yields substituted 2-amino-3-nitro-6-aminopyridines. prepchem.com

These resulting nitro-substituted aminopyridines are themselves colored intermediates. The nitro group can then be reduced to a primary amino group. This new amino group can be diazotized and coupled with other aromatic compounds to form the final azo dye structure. The specific amine used for the initial substitution and the coupling component used in the final step determine the final color and properties of the dye. prepchem.com

Utilization in Polymer Chemistry and Advanced Material Science

This compound is noted for its potential application in the development of specialized polymers and advanced materials. researchgate.netresearchgate.net The incorporation of this compound into polymer structures is suggested to enhance certain physical and chemical properties of the resulting materials. researchgate.netthermofisher.comresearchgate.net